[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate
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Overview
Description
19,20-Epoxycytochalasin D is a member of the cytochalasin family, a group of fungal metabolites known for their diverse biological activities. This compound was first isolated from the fungus Xylaria hypoxylon and has since been studied for its potent cytotoxic activity against various tumor cell lines . The cytochalasins, including 19,20-Epoxycytochalasin D, are known to affect mammalian cell morphology and division, inhibit HIV-1 protease, and exhibit antibiotic and antitumor properties .
Mechanism of Action
Target of Action
19,20-Epoxycytochalasin D is a cytochalasin, a group of microbial metabolites known for their pronounced biological activities . It has been found to show potent cytotoxic activity against tumor cell lines . The primary targets of 19,20-epoxycytochalasin D are these tumor cells, specifically the P-388 cell line .
Mode of Action
It is known that cytochalasins, including 19,20-epoxycytochalasin d, have effects on mammalian cell morphology and cell division . They are also known to inhibit HIV-1 protease .
Biochemical Pathways
Given its cytotoxic activity, it is likely that it interferes with pathways related to cell division and growth .
Result of Action
The primary result of the action of 19,20-epoxycytochalasin D is its cytotoxic effect on tumor cells . It has been found to show potent cytotoxic activity against the P-388 tumor cell line .
Biochemical Analysis
Biochemical Properties
19,20-Epoxycytochalasin D has been found to show potent cytotoxic activity against tumor cell lines It interacts with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
19,20-Epoxycytochalasin D has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell morphology and cell division . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 19,20-Epoxycytochalasin D involves binding interactions with biomolecules, leading to changes in gene expression . It can inhibit or activate enzymes, thereby exerting its effects at the molecular level .
Dosage Effects in Animal Models
The effects of 19,20-Epoxycytochalasin D vary with different dosages in animal models . At a dose of 100 mg/kg, this compound showed weak suppressive antiplasmodial activity and was toxic to animals .
Preparation Methods
Chemical Reactions Analysis
19,20-Epoxycytochalasin D undergoes various chemical reactions, including oxidation and reduction. The presence of the epoxide group in its structure makes it reactive towards nucleophiles, leading to ring-opening reactions . Common reagents used in these reactions include strong acids and bases, which facilitate the epoxide ring opening. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
19,20-Epoxycytochalasin D has several scientific research applications:
Comparison with Similar Compounds
19,20-Epoxycytochalasin D is unique among cytochalasins due to the presence of the epoxide group at positions 19 and 20. This structural feature enhances its reactivity and biological activity compared to other cytochalasins . Similar compounds include:
19,20-Epoxycytochalasin C: Another member of the cytochalasin family with similar biological activities.
18-Desoxy-19,20-Epoxycytochalasin C: Lacks the hydroxyl group at position 18, affecting its reactivity and biological properties.
5,6-Dihydro-7-oxo-19,20-Epoxycytochalasin C: Contains additional modifications that alter its chemical and biological behavior.
Properties
IUPAC Name |
[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJRAYUHVRYTTH-SJPOVNCESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of 19,20-epoxycytochalasin D?
A1: While a detailed spectroscopic characterization is not provided in the provided abstracts, 19,20-epoxycytochalasin D is a member of the cytochalasin family characterized by a complex polycyclic structure. It is structurally similar to 19,20-epoxycytochalasin C, which has a molecular formula of C30H37NO7 and a molecular weight of 523.61 g/mol. [] The "epoxy" designation in the name refers to an epoxide ring bridging carbons 19 and 20 within the molecule. A recent study has suggested a structural revision for 19,20-epoxycytochalasin D. [] More research is needed to fully elucidate its structure.
Q2: How does the structure of 19,20-epoxycytochalasin D relate to its biological activity?
A2: The presence of a hydroxyl group at the C7 position appears crucial for the biological activity of 19,20-epoxycytochalasin C. Oxidation of this hydroxyl group significantly reduces the compound's cytotoxicity, suggesting its importance in target binding or interaction. [] While the structure-activity relationship (SAR) for 19,20-epoxycytochalasin D has not been explicitly studied, the structural similarities within the cytochalasin family suggest that modifications to the core structure or functional groups could significantly impact activity and potency. [, ]
Q3: Have there been any studies on the in vitro and in vivo efficacy of 19,20-epoxycytochalasin D?
A3: While the provided abstracts do not detail specific in vivo studies on 19,20-epoxycytochalasin D, its isolation from various fungal species alongside other bioactive cytochalasins suggests potential therapeutic applications. [, , , ] Further research is needed to explore its efficacy in various biological systems and disease models.
Q4: Are there established analytical methods for detecting and quantifying 19,20-epoxycytochalasin D?
A4: The research indicates the use of chromatographic techniques, specifically liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the isolation and identification of 19,20-epoxycytochalasin D and its metabolites. [] This technique allows for the separation, detection, and quantification of the compound from complex mixtures, like fungal extracts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.